molecular formula C17H26N4O3 B2757811 N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034278-79-8

N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2757811
CAS No.: 2034278-79-8
M. Wt: 334.42
InChI Key: XJQZUGNANMDBAR-UHFFFAOYSA-N
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Description

N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 4-methylpiperazinyl group and a tetrahydro-2H-pyran-4-ylmethoxy group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Substitution with 4-Methylpiperazine: The nicotinamide is then reacted with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the N-(4-methylpiperazin-1-yl)nicotinamide intermediate.

    Attachment of the Tetrahydro-2H-pyran-4-ylmethoxy Group: The final step involves the reaction of the intermediate with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the nicotinamide core to a corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyran moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For instance, it may inhibit or activate enzymes involved in nicotinamide metabolism, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, which lacks the piperazine and pyran substitutions.

    4-Methylpiperazine: A simpler structure that forms part of the target compound.

    Tetrahydro-2H-pyran-4-ylmethanol: Another component of the target compound.

Uniqueness

N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual components or simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-20-6-8-21(9-7-20)19-17(22)15-2-3-16(18-12-15)24-13-14-4-10-23-11-5-14/h2-3,12,14H,4-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQZUGNANMDBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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